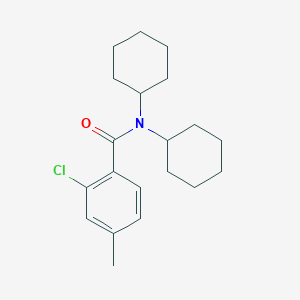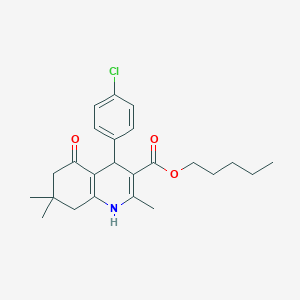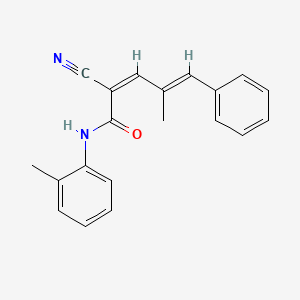
2-chloro-N,N-dicyclohexyl-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,N-dicyclohexyl-4-methylbenzamide, also known as Mosquito repellent 3535, is a chemical compound that is commonly used as an insect repellent. It is a colorless to pale yellow liquid with a mild odor and is soluble in water, ethanol, and most organic solvents. The compound is widely used in the field of scientific research due to its effectiveness in repelling insects, particularly mosquitoes.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is not fully understood. However, it is believed that the compound works by interfering with the olfactory system of insects. Specifically, it disrupts the ability of insects to detect carbon dioxide, which is a key component of the human breath that attracts mosquitoes and other insects.
Biochemical and Physiological Effects
2-chloro-N,N-dicyclohexyl-4-methylbenzamide has been shown to have minimal biochemical and physiological effects in laboratory animals. Studies have shown that the compound is not toxic to mammals and has no significant effects on the central nervous system, cardiovascular system, or respiratory system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in laboratory experiments is its effectiveness in repelling insects. This allows researchers to work with insects without the risk of being bitten or exposed to insect-borne diseases. Additionally, the compound is relatively easy to use and can be applied to surfaces or added to solutions.
However, there are also some limitations to using 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in laboratory experiments. One of the main limitations is that the compound is not effective against all types of insects. Some insects, such as cockroaches and ants, are not repelled by the compound. Additionally, the compound may not be effective in outdoor environments where insects are more abundant.
Future Directions
There are several future directions for research on 2-chloro-N,N-dicyclohexyl-4-methylbenzamide. One area of research is to investigate the mechanism of action of the compound in more detail. This could lead to the development of more effective insect repellents that target specific olfactory receptors in insects.
Another area of research is to explore the potential use of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide in the field of agriculture. The compound has been shown to be effective in repelling insects that damage crops, such as aphids and whiteflies. This could lead to the development of more environmentally friendly insecticides that do not harm beneficial insects or contaminate the environment.
Conclusion
In conclusion, 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is a versatile compound with several applications in scientific research. Its effectiveness in repelling insects makes it an ideal choice for researchers who work with insects in the laboratory. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential use in other fields, such as agriculture.
Synthesis Methods
The synthesis of 2-chloro-N,N-dicyclohexyl-4-methylbenzamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-dicyclohexylamine. The final step involves the reaction of the resulting amide with chloroacetyl chloride to produce the desired compound.
Scientific Research Applications
2-chloro-N,N-dicyclohexyl-4-methylbenzamide has several applications in scientific research. One of the most common applications is as an insect repellent in laboratory experiments. The compound is effective in repelling a wide range of insects, including mosquitoes, flies, and ticks. This makes it an ideal choice for researchers who need to work with insects in the laboratory.
properties
IUPAC Name |
2-chloro-N,N-dicyclohexyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO/c1-15-12-13-18(19(21)14-15)20(23)22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h12-14,16-17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZTWHKDTJPNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)piperazine](/img/structure/B4977921.png)
![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4977944.png)
![3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid](/img/structure/B4977960.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)

![11-(3-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4978004.png)

![3-cyclohexyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978013.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4978024.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4978027.png)